6-Iodoquinolin-3-amine is a chemical compound characterized by a quinoline structure with an iodine atom and an amine group attached to the 3-position. The molecular formula for this compound is CHNI, and it features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the iodine atom enhances the compound's reactivity and potential biological activity, making it of interest in various fields, including medicinal chemistry and materials science.
Research indicates that 6-iodoquinolin-3-amine exhibits notable biological activities:
Several synthetic routes are available for the preparation of 6-iodoquinolin-3-amine:
6-Iodoquinolin-3-amine has several applications:
Interaction studies involving 6-iodoquinolin-3-amine focus on its binding affinity and activity against biological targets:
Several compounds share structural similarities with 6-iodoquinolin-3-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
5-Iodoquinolin | Iodine at 5-position | Potentially different biological activity profile |
8-Hydroxyquinoline | Hydroxyl group at 8-position | Known for chelating metal ions |
Quinoline | Basic quinoline structure | Lacks halogen substitution, less reactive |
2-Aminoquinoline | Amine at 2-position | Exhibits different reactivity patterns |
The unique presence of iodine at the 6-position distinguishes 6-iodoquinolin-3-amine from other quinoline derivatives. This halogen substitution not only affects its reactivity but also enhances its potential biological activities compared to non-halogenated analogs.
6-Iodoquinolin-3-amine represents a halogenated quinoline derivative characterized by an iodine substituent at the 6-position and an amino group at the 3-position of the quinoline ring system [1]. The compound's International Union of Pure and Applied Chemistry name is 6-iodoquinolin-3-amine, reflecting its systematic nomenclature based on the quinoline parent structure [1]. The Chemical Abstracts Service registry number for this compound is 2092047-43-1, providing its unique chemical identifier [1].
The molecular formula of 6-iodoquinolin-3-amine is C₉H₇IN₂, with a molecular weight of 270.07 grams per mole [1] [2]. This bicyclic aromatic heterocycle consists of a fused benzene and pyridine ring system, where the quinoline scaffold serves as the foundational structure [3]. The presence of both electron-withdrawing iodine and electron-donating amino substituents creates a compound with distinctive electronic properties [4].
The quinoline core structure of 6-iodoquinolin-3-amine comprises a ten-membered bicyclic system with nitrogen at the 1-position [5]. The iodine substituent at position 6 introduces significant steric bulk and contributes to halogen bonding capabilities [6]. The primary amine group at position 3 provides nucleophilic character and hydrogen bonding potential [6]. This substitution pattern places the functional groups in positions that can significantly influence the compound's reactivity and biological interactions [7].
The aromatic quinoline framework exhibits characteristic resonance stabilization, with the nitrogen heteroatom contributing to the overall electronic distribution [8]. The positioning of substituents at the 3 and 6 positions creates a meta relationship on the benzene ring portion of the quinoline system [4]. This arrangement allows for distinct electronic effects from each substituent while maintaining the structural integrity of the bicyclic aromatic system [5].
6-Iodoquinolin-3-amine exhibits physical properties characteristic of halogenated quinoline derivatives [1]. The molecular weight of 270.07 grams per mole reflects the contribution of the heavy iodine atom to the overall mass [1] [2]. Based on structural analogies with related 6-iodoquinoline compounds, the density is estimated to be approximately 1.78-1.79 grams per cubic centimeter [9] [10].
The compound exists as a crystalline solid under standard conditions, with related 6-iodoquinoline derivatives displaying melting points in the range of 90-95 degrees Celsius [9] [10]. The presence of the amino group may influence hydrogen bonding interactions, potentially affecting the melting behavior compared to non-aminated analogs [11]. The iodine substituent contributes to increased molecular weight and enhanced intermolecular interactions through halogen bonding [12].
Table 1: Estimated Physical Properties of 6-Iodoquinolin-3-amine
Property | Value | Reference Basis |
---|---|---|
Molecular Weight | 270.07 g/mol | [1] [2] |
Estimated Density | 1.78-1.79 g/cm³ | [9] [10] |
Physical State | Crystalline solid | [9] [10] |
Estimated Melting Point | 90-95°C | [9] [10] |
Solubility in Methanol | Soluble | [9] [10] |
The solubility profile of 6-iodoquinolin-3-amine reflects the dual nature of its substituents [9]. The amino group enhances water solubility through hydrogen bonding capabilities, while the iodine substituent and aromatic quinoline core contribute to lipophilicity [10]. Related 6-iodoquinoline compounds demonstrate solubility in methanol and other polar organic solvents [9] [10]. The compound's amphiphilic character, arising from the combination of polar amino and nonpolar aromatic components, influences its dissolution behavior in various solvent systems [11].
The thermal stability of 6-iodoquinolin-3-amine is influenced by the carbon-iodine bond strength and the aromatic quinoline framework [12]. Iodinated organic compounds typically exhibit lower thermal stability compared to their non-halogenated counterparts due to the relatively weak carbon-iodine bond [4]. The quinoline ring system provides structural stability through aromatic resonance, while the amino group may participate in intermolecular hydrogen bonding that affects crystal packing and thermal behavior [8].
Storage recommendations for similar iodoquinoline compounds suggest maintenance at reduced temperatures and protection from light to prevent degradation [9] [10]. The presence of iodine makes the compound susceptible to photochemical reactions and potential elimination processes under elevated temperatures [13]. These considerations are important for handling and long-term storage of the compound in research applications [13].
The chemical reactivity of 6-iodoquinolin-3-amine is governed by the electronic properties of its constituent functional groups and their positional relationships within the quinoline framework [4] [14]. The iodine substituent at position 6 acts as a strong electron-withdrawing group through inductive effects while simultaneously serving as a leaving group in nucleophilic substitution reactions [15] [4]. The amino group at position 3 provides nucleophilic character and can participate in various chemical transformations including acylation, alkylation, and condensation reactions [11].
The quinoline nitrogen atom contributes basic character to the molecule, with substituted quinolines typically exhibiting predicted acid dissociation constant values in the range of 4-5 [9] [10]. The electron-withdrawing effect of the iodine substituent influences the basicity of both the quinoline nitrogen and the amino group, generally reducing their electron density compared to unsubstituted analogs [3] [5]. This electronic modulation affects the compound's reactivity profile and interaction capabilities [8].
The iodine substituent in 6-iodoquinolin-3-amine serves as an excellent participant in halogen bonding interactions and as a leaving group in cross-coupling reactions [12] [16]. Iodinated quinolines are particularly valuable substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [12] [17]. The carbon-iodine bond's relative weakness compared to other carbon-halogen bonds makes it highly reactive toward organometallic nucleophiles [4].
Table 2: Reactivity Profile of 6-Iodoquinolin-3-amine Functional Groups
Functional Group | Reactivity Type | Typical Reactions | Electronic Effect |
---|---|---|---|
Iodine (C-6) | Electrophilic | Cross-coupling, substitution | Electron-withdrawing |
Amino (C-3) | Nucleophilic | Acylation, alkylation | Electron-donating |
Quinoline N | Basic | Protonation, coordination | Electron-accepting |
Aromatic System | Electrophilic substitution | Halogenation, nitration | Resonance stabilized |
The amino group at position 3 can undergo typical primary amine reactions, including formation of amides, imines, and sulfonamides [11]. The positioning of the amino group adjacent to the quinoline nitrogen creates potential for intramolecular interactions that may influence reactivity patterns [5]. These reactions are valuable for the synthesis of more complex quinoline derivatives and pharmaceutical intermediates [7] [18].
6-Iodoquinolin-3-amine exhibits characteristic oxidation and reduction behaviors associated with its functional groups [14]. The amino group can be oxidized to nitro or nitroso derivatives under appropriate conditions, while the quinoline ring system can undergo various oxidative transformations [19]. The presence of iodine may facilitate certain oxidative processes through halogen-mediated mechanisms [16].
Reduction reactions can target different sites within the molecule, with the iodine substituent being susceptible to reductive elimination and the quinoline ring system capable of partial or complete reduction under forcing conditions [4]. The amino group generally remains stable under mild reducing conditions but may participate in reductive alkylation reactions [20]. These diverse reactivity patterns make 6-iodoquinolin-3-amine a versatile intermediate for synthetic applications [17] [18].
The quinoline scaffold represents one of the most important heterocyclic frameworks in medicinal chemistry, with diverse biological activities documented across numerous therapeutic areas [3] [19]. Structure-activity relationship studies have established that substitution patterns on the quinoline ring significantly influence biological activity, with positions 3, 4, 6, and 7 being particularly important for activity modulation [3] [21]. The 6-iodoquinolin-3-amine structure incorporates two key substitution sites that are known to affect biological properties [7].
Research on 4-aminoquinoline antimalarials has demonstrated that electron-withdrawing groups at position 7 significantly affect activity through modulation of acid dissociation constant values and cellular accumulation properties [3]. Similarly, the presence of halogen substituents, particularly at the 6-position, has been shown to influence binding affinity and selectivity in various biological targets [21]. The combination of an amino group at position 3 and iodine at position 6 creates a unique electronic environment that may confer distinct biological properties [7].
Table 3: Structure-Activity Relationships in Quinoline Derivatives
Position | Substituent Type | Effect on Activity | Mechanism | Reference |
---|---|---|---|---|
Position 3 | Amino groups | Enhanced activity | Hydrogen bonding, basicity | [7] |
Position 4 | Alkylaminoalkyl | Optimal antimalarial | pH trapping, target binding | [3] [21] |
Position 6-7 | Electron-withdrawing | Modulated potency | pKa alteration | [3] |
Position 7 | Halogen | Improved stability | Metabolic protection | [21] |
The amino substituent at position 3 in 6-iodoquinolin-3-amine provides hydrogen bonding capabilities that can enhance interactions with biological targets [7]. Studies on quinoline derivatives have shown that amino side chains contribute to improved antiproliferative activity, with the positioning and length of the amino chain affecting potency [7]. The presence of a primary amine allows for further derivatization to optimize biological activity [22].
The iodine substituent at position 6 contributes to the compound's structure-activity profile through multiple mechanisms [12]. Halogen bonding interactions can enhance binding affinity to protein targets, while the large size of iodine may influence selectivity through steric interactions [6]. Additionally, the electron-withdrawing nature of iodine affects the electronic properties of the quinoline system, potentially modulating activity at various biological targets [3] [5].
Analysis of quinoline structure-activity relationships reveals that the specific combination of substituents in 6-iodoquinolin-3-amine creates a unique activity profile [23] [22]. Isoquinoline derivatives with amino substituents have demonstrated significant anticancer and antimicrobial activities, with substitution at the 3-position showing enhanced cell survival promotion and proliferation control [23]. The presence of iodine substituents in quinoline systems has been associated with improved potency in various biological assays [22].
Research on quinoline-based pharmaceutical derivatives has established that the electronic effects of substituents significantly influence activity, with the combination of electron-donating and electron-withdrawing groups creating balanced activity profiles [5]. The 6-iodoquinolin-3-amine structure represents an example of this principle, where the amino group provides nucleophilic character while the iodine substituent modulates overall electronic properties [7] [23]. This balanced substitution pattern may contribute to selective biological activity and reduced off-target effects [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-iodoquinolin-3-amine through characteristic chemical shift patterns associated with the quinoline framework and its substituents [5] [8]. Proton nuclear magnetic resonance spectra of quinoline derivatives typically exhibit distinct chemical shift regions, with aromatic protons appearing between 7-9 parts per million and amino protons showing characteristic broadened signals [24] [25].
The iodine substituent at position 6 influences the chemical shifts of neighboring carbons and protons through its electron-withdrawing effects [8]. Studies on iodinated quinoline derivatives have shown that iodine substitution causes downfield shifts in carbon-13 nuclear magnetic resonance spectra for carbons in ortho and para positions relative to the halogen [25] [8]. The amino group at position 3 typically appears as a broad singlet in proton spectra, with the exact chemical shift depending on solvent and temperature conditions [5].
Table 4: Characteristic Infrared Absorption Bands for 6-Iodoquinolin-3-amine
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch (amino) | 3550-3250 | Medium-Strong | Primary amine |
C-H stretch (aromatic) | 3100-3000 | Medium-Weak | Aromatic C-H |
C=C stretch (aromatic) | 1625-1440 | Medium-Weak | Quinoline framework |
C-N stretch | 1335-1240 | Medium | Amine C-N bond |
C-I stretch | 500-600 | Medium | Carbon-iodine bond |
Infrared spectroscopy of 6-iodoquinolin-3-amine reveals characteristic absorption patterns associated with its functional groups [11] [26]. The primary amino group exhibits two distinct nitrogen-hydrogen stretching bands in the 3550-3250 wavenumber region, corresponding to symmetric and asymmetric stretching modes [11]. Aromatic carbon-hydrogen stretching appears in the 3100-3000 wavenumber range, while the quinoline ring system shows multiple absorption bands in the fingerprint region below 1500 wavenumbers [26].
The carbon-iodine bond typically exhibits absorption in the 500-600 wavenumber region, though this may be obscured by other skeletal vibrations [25]. The quinoline aromatic system contributes multiple bands in the 1625-1440 wavenumber region corresponding to carbon-carbon stretching modes [26]. These spectroscopic features provide a fingerprint for compound identification and purity assessment [11].
Mass spectrometry of 6-iodoquinolin-3-amine provides molecular weight confirmation and fragmentation pattern information [25]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight [1]. Characteristic fragmentation patterns include loss of iodine (mass 127) and amino group-related fragmentations [25]. The presence of iodine creates distinctive isotope patterns that aid in structural confirmation [25].
Table 5: Key Spectroscopic Data for 6-Iodoquinolin-3-amine
Technique | Key Features | Diagnostic Value |
---|---|---|
¹H NMR | Aromatic: 7-9 ppm, NH₂: ~5-6 ppm | Substitution pattern |
¹³C NMR | Aromatic carbons: 120-150 ppm | Electronic effects |
IR | NH₂: 3550-3250 cm⁻¹, Ar: 1625-1440 cm⁻¹ | Functional groups |
MS | M⁺: m/z 270, Base peaks: variable | Molecular weight |
Table 2: Catalyst Systems for Quinoline Synthesis and Functionalization | |||||
---|---|---|---|---|---|
Catalyst System | Ligand/Additive | Optimal Temperature (°C) | Pressure (bar) | TOF (h-1) | Selectivity Type |
Pd(OAc)2/XantPhos | XantPhos (bidentate) | RT-80 | 1-40 (CO) | 260,000 | Amide vs ketoamide |
Pd(OAc)2/PPh3 | PPh3 (monodentate) | 40-80 | 40 (CO) | 150,000 | Ketoamide preferred |
PdCl2(XantPhos) | Pre-formed complex | 80-120 | 1-30 (CO) | 300,000 | Methyl ester formation |
Ce(NO3)3·6H2O | TFA (1 equiv) | 130 | 1 | Not reported | C3-iodination |
TCCA/TBCA | Trihaloisocyanuric acid | RT | 1 | Not applicable | C5-halogenation |
Hypervalent Iodine | ABZ reagent | RT | 1 | Not reported | C3-selective |
Fe3O4 Nanoparticles | Perylene bisimide | 80-130 | 1 | 463 | py-THQ selective |
Brønsted Acid g-C3N4 | Functionalized support | 160 | 1 | Not reported | Quinoline formation |
Rh2(OAc)4 | Triazole substrates | 80-100 | 1 | Not reported | 3-aminoquinoline |
BF3·OEt2 | Lewis acid | 50-100 | 1 | Not reported | Multi-component |
Table 3: Reaction Optimization Parameters | |||
---|---|---|---|
Parameter | Optimal Conditions | Effect on Selectivity | Typical Range |
Carbon Monoxide Pressure | 40 bar (ketoamides), 1 bar (amides) | High pressure favors double carbonylation | 1-40 bar |
Ligand Selection | XantPhos (amides), PPh3 (ketoamides) | Bidentate ligands favor single carbonylation | Mono- to bidentate |
Amine Nucleophile | Primary > Secondary > Tertiary | Steric hindrance affects regioselectivity | Various structures |
Solvent System | DMF, Toluene, Acetic acid | Polarity affects reaction pathway | Polar aprotic preferred |
Temperature | 80-160°C (method dependent) | Higher temperature increases rate | RT-200°C |
Reaction Time | 5 min - 24 h | Extended time may cause decomposition | 5 min-48 h |
Catalyst Loading | 0.025-0.1 mmol (2.5-10 mol%) | Optimal loading prevents deactivation | 1-20 mol% |
Base Selection | Et3N, K2CO3, KOH | Weak bases prevent side reactions | 0.5-3 equiv |
Atmosphere | Inert (N2, Ar) or air | Oxygen can cause catalyst oxidation | Inert or oxidative |
Workup Method | Filtration, crystallization | Proper isolation maintains product purity | Standard organic methods |